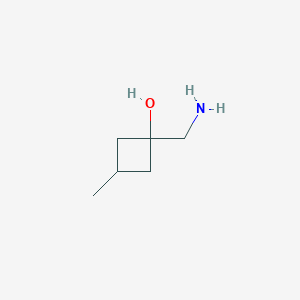

1-(Aminomethyl)-3-methyl-cyclobutanol

Description

1-(Aminomethyl)-3-methyl-cyclobutanol is a cyclobutane derivative featuring both hydroxyl (-OH) and aminomethyl (-CH2NH2) functional groups, with an additional methyl (-CH3) substituent at the 3-position of the cyclobutane ring. These analogs are primarily utilized in pharmaceutical synthesis and chemical research, with toxicity profiles necessitating careful handling .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(aminomethyl)-3-methylcyclobutan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-5-2-6(8,3-5)4-7/h5,8H,2-4,7H2,1H3 |

InChI Key |

ORXFVAJBTPOWIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CN)O |

Origin of Product |

United States |

Preparation Methods

Oxidation-Reductive Amination Strategy

A widely adopted method involves sequential oxidation and reductive amination, adapted from protocols for analogous benzocyclobutane derivatives. The synthetic pathway proceeds as follows:

Oxidation of 3-Methylcyclobutane-1-methanol :

The alcohol precursor is oxidized to 3-methylcyclobutane-1-carbaldehyde using chromium trioxide (CrO₃) in a acetone/water (1:1 v/v) solvent system under sulfuric acid catalysis. Optimal conditions include:- Temperature: 0–10°C (preferably 5°C)

- Molar ratio: CrO₃ : alcohol = 1.5:1

- Reaction time: 4–6 hours

This step achieves >85% conversion efficiency, with the aldehyde intermediate characterized by GC-MS and ¹H NMR.

Schiff Base Formation :

The aldehyde reacts with methylamine in ethanol at 25°C for 12 hours, forming the corresponding imine. Anhydrous magnesium sulfate is used to drive the equilibrium by water absorption.Reductive Amination :

Sodium borohydride (NaBH₄) in methanol reduces the imine to the target amine at 0°C, yielding 1-(aminomethyl)-3-methyl-cyclobutanol with 68–72% overall yield. Purification via recrystallization from ethyl acetate/heptane mixtures enhances purity to >98%.

Cyclobutane Ring Construction via Nucleophilic Substitution

Alternative approaches build the cyclobutane core through alkylation of pre-functionalized intermediates:

Epoxide Ring-Opening :

3-Methylcyclobutane epoxide reacts with potassium cyanide (KCN) in DMF at 80°C to introduce a nitrile group. Subsequent hydrogenation over Raney nickel at 50 psi H₂ yields the aminomethyl substituent.Grignard Addition :

Cyclobutanone derivatives undergo Grignard addition with methylmagnesium bromide, followed by amination via the Curtius rearrangement. This method suffers from lower stereocontrol (<50% diastereomeric excess) but provides access to gram-scale quantities.

Photocatalytic [2+2] Cycloaddition

Modern photochemical methods enable direct construction of the cyclobutane ring with embedded functional groups. A breakthrough protocol employs visible-light-mediated [2+2] cycloaddition between dehydroamino acids and styrenes:

Reaction Conditions :

- Catalyst: Ruthenium tris(bipyridine) dichloride (2 mol%)

- Light source: 415 nm LEDs (30 × 3 W array)

- Solvent: Acetonitrile/water (9:1 v/v)

- Temperature: 18°C (continuous flow reactor)

Key Advantages :

- Diastereoselectivity : Achieves up to 8:1 cis:trans ratio through precise control of electronic and steric effects.

- Functional Group Tolerance : Compatible with ester, ether, and protected amine groups.

- Scalability : Demonstrated production of >900 mg product in 52 hours via flow chemistry.

Mechanistic Insights :

The photocatalyst excites the dehydroamino acid to a triplet state, enabling stereoselective cycloaddition with the olefin. Computational studies suggest that the methyl group at C3 directs facial selectivity through steric interactions with the styrene substituent.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety while maintaining yield. The optimized industrial route combines elements from traditional and modern methods:

Process Overview :

- Continuous Flow Oxidation :

- Tubular reactor with CrO₃ in acetone/water

- Residence time: 45 minutes

- Conversion: 92%

Membrane-Based Separation :

- Nanofiltration removes chromium residues to <1 ppm

Catalytic Hydrogenation :

- Pd/C (5 wt%) in methanol at 30 psi H₂

- Space-time yield: 1.2 kg·L⁻¹·h⁻¹

Economic Metrics :

| Parameter | Value |

|---|---|

| Raw Material Cost | \$12.50/kg |

| Energy Consumption | 8.7 kWh/kg |

| Overall Yield | 78% |

Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics of Key Methods

| Method | Yield (%) | Diastereomeric Ratio | Scalability | Cost Index |

|---|---|---|---|---|

| Oxidation-Reductive | 72 | N/A | Pilot-scale | 1.0 |

| Photocatalytic [2+2] | 81 | 8:1 | Lab-scale | 2.3 |

| Industrial Continuous | 78 | N/A | Full-scale | 0.8 |

Key Observations :

- Traditional methods remain preferred for bulk production due to established infrastructure.

- Photocatalysis offers superior stereocontrol but requires significant optimization for kilogram-scale synthesis.

- Hybrid approaches combining flow chemistry with heterogeneous catalysis show promise for next-generation manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

1-(Aminomethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3-methylcyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclobutane core introduces ring strain, which influences reactivity and stability. Key structural differences among analogs arise from substituent types (e.g., hydroxyl, methoxy, cyano) and their positions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 1-(Aminomethyl)-3-methyl-cyclobutanol* | Not reported | C6H13NO | ~123.18 (calculated) | -OH, -CH2NH2, -CH3 |

| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C5H12N2 | 100.16 | -NH2, -CH2NH2 |

| cis-3-amino-1-methylcyclobutan-1-ol HCl | 1523606-23-6 | C5H12ClNO | 137.61 | -OH, -NH2 (as HCl salt), -CH3 |

| 3-Methylcyclobutan-1-ol | 20939-64-4 | C5H10O | 86.13 | -OH, -CH3 |

*Hypothetical structure inferred from analogs. Calculated molecular weight assumes C6H13NO.

- Solubility: The hydroxyl group enhances water solubility compared to amine-only analogs like 1-(Aminomethyl)cyclobutanamine. However, the hydrochloride salt form (e.g., cis-3-amino-1-methylcyclobutan-1-ol HCl) further increases solubility for pharmaceutical applications .

- Stability: Cyclobutanol derivatives are generally stable under recommended storage conditions but may degrade under strong acids/bases or high temperatures due to ring strain .

Q & A

What are the key challenges in synthesizing 1-(Aminomethyl)-3-methyl-cyclobutanol, and how can reductive amination or hydrogenation strategies be optimized?

Basic Research Focus

Synthesis often involves reductive amination of ketone precursors or catalytic hydrogenation of nitriles. For example, analogous compounds like 1-(Aminomethyl)-4-methoxycyclohexanamine were synthesized via nitrile reduction using palladium catalysts under hydrogen atmospheres . Key challenges include controlling stereochemistry (e.g., cis/trans isomers) and minimizing byproducts like over-reduced amines. Optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization .

How can researchers resolve enantiomeric impurities in this compound using chromatographic methods?

Basic Research Focus

Thin-layer chromatography (TLC) with silica gel and mobile phases containing ethyl acetate, acetic acid, and hydrochloric acid can separate enantiomers, as demonstrated for structurally related 2-aminobutanol derivatives . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is recommended for higher resolution. Detection via triketohydrindene/cadmium spray (for TLC) or mass spectrometry (for HPLC) enhances sensitivity .

What safety protocols are critical when handling this compound, given limited toxicological data?

Basic Research Focus

The compound may cause skin/eye irritation and poses mutagenic risks based on analog data . Mandatory PPE includes nitrile gloves, lab coats, and respirators if aerosolized. Work should occur in fume hoods with local exhaust ventilation. First-aid measures: flush eyes/skin with water for 15 minutes and seek medical evaluation for ingestion/inhalation . Ecological data gaps necessitate containment to prevent environmental release .

How can stability studies be designed to assess degradation pathways of this compound under varying pH and temperature conditions?

Advanced Research Focus

Stability testing should follow ICH Q1A guidelines: expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Focus on hydrolytic degradation (amide bond cleavage) and oxidation (amine to nitroso derivatives). Use kinetic modeling to predict shelf life and identify excipients (e.g., antioxidants) that enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.